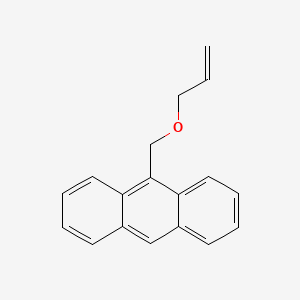

Allyl9-anthrylmethylether

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H16O |

|---|---|

Molecular Weight |

248.3 g/mol |

IUPAC Name |

9-(prop-2-enoxymethyl)anthracene |

InChI |

InChI=1S/C18H16O/c1-2-11-19-13-18-16-9-5-3-7-14(16)12-15-8-4-6-10-17(15)18/h2-10,12H,1,11,13H2 |

InChI Key |

DUMZDYWKSLUHCY-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOCC1=C2C=CC=CC2=CC3=CC=CC=C31 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Allyl9 Anthrylmethylether

Strategic Design of Allyl 9-anthrylmethyl ether Synthesis

The effective synthesis of Allyl 9-anthrylmethyl ether hinges on a well-considered strategic design, encompassing retrosynthetic analysis to identify suitable precursors and the exploration of efficient bond-forming reactions.

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of Allyl 9-anthrylmethyl ether logically disconnects the ether linkage, suggesting two primary pathways originating from readily available starting materials. The most common disconnection is at the C-O bond of the ether, leading to an anthracenyl electrophile and an allyl nucleophile, or vice versa.

Pathway A: This approach involves the disconnection of the ether bond to yield 9-anthracenemethanol (B72535) and an allyl halide (e.g., allyl bromide). This is a classical Williamson ether synthesis approach, where the alkoxide generated from 9-anthracenemethanol attacks the electrophilic allyl halide.

Pathway B: An alternative disconnection suggests the use of a salt of allyl alcohol (an allyl nucleophile) and a derivative of 9-anthracenemethanol bearing a good leaving group, such as 9-(bromomethyl)anthracene (B1265701).

The precursors for these pathways are generally accessible. 9-Anthracenemethanol can be prepared by the reduction of 9-anthraldehyde, which in turn can be synthesized from anthracene (B1667546) through various formylation reactions. Allyl alcohol and allyl bromide are commercially available reagents.

| Retrosynthetic Pathway | Precursor 1 (Anthracene Derivative) | Precursor 2 (Allyl Derivative) | Key Reaction Type |

| A | 9-Anthracenemethanol | Allyl Bromide | Williamson Ether Synthesis |

| B | 9-(Bromomethyl)anthracene | Allyl Alcohol | Nucleophilic Substitution |

Exploration of Novel Coupling Reactions for Ether Formation

Beyond traditional methods, modern organic synthesis offers a variety of novel coupling reactions that could be adapted for the formation of the ether linkage in Allyl 9-anthrylmethyl ether. Transition metal-catalyzed reactions, in particular, have become powerful tools for constructing C-O bonds.

For instance, palladium-catalyzed allylations have been extensively developed. While often used for C-C bond formation, modifications can facilitate C-O bond formation. Similarly, copper-catalyzed cross-coupling reactions, which have seen a resurgence for the formation of carbon-heteroatom bonds, could be explored. beilstein-journals.org These methods might offer milder reaction conditions and improved functional group tolerance compared to classical approaches.

Another area of exploration involves the use of phase-transfer catalysis. A catalyst system, such as O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, which has been used for enantioselective alkylations, highlights the utility of the anthracenylmethyl moiety in directing reactivity and stereoselectivity. researchgate.net While this specific catalyst is used for a different transformation, the underlying principle of using a phase-transfer catalyst to bring together the reacting partners could be applied to the synthesis of Allyl 9-anthrylmethyl ether.

Mechanistic Investigations of Synthetic Transformations

A thorough understanding of the reaction mechanisms is paramount for optimizing reaction conditions and controlling the outcome of the synthesis.

Acid-Catalyzed Etherification Mechanisms in Anthracene Systems

An alternative to the Williamson ether synthesis is the acid-catalyzed etherification between 9-anthracenemethanol and allyl alcohol. In this reaction, a protic acid protonates the hydroxyl group of 9-anthracenemethanol, converting it into a good leaving group (water). The resulting carbocation is stabilized by the extended π-system of the anthracene core. This stabilized carbocation is then attacked by the nucleophilic hydroxyl group of allyl alcohol. A final deprotonation step yields the desired Allyl 9-anthrylmethyl ether.

The high reactivity of species derived from the di(9-anthryl)methyl group has been noted, indicating the potential for side reactions if harsh acidic conditions are employed. nih.govnih.gov The stability of the intermediate carbocation is a key factor in the facility of this reaction.

| Step | Description | Key Intermediate |

| 1 | Protonation of the hydroxyl group of 9-anthracenemethanol by an acid catalyst. | Protonated 9-anthracenemethanol |

| 2 | Loss of water to form a resonance-stabilized carbocation. | 9-Anthrylmethyl carbocation |

| 3 | Nucleophilic attack by allyl alcohol on the carbocation. | Protonated ether intermediate |

| 4 | Deprotonation to yield the final product and regenerate the acid catalyst. | Allyl 9-anthrylmethyl ether |

Regioselectivity and Stereochemical Control in Allylation Reactions

When using substituted allyl precursors, regioselectivity and stereochemistry become important considerations. In transition metal-catalyzed allylic substitution reactions, the nucleophile can attack at the same position as the leaving group (SN2) or at the other end of the allyl system (SN2'). beilstein-journals.org The regioselectivity is often influenced by the nature of the catalyst, the ligands, the solvent, and the electronic and steric properties of the substrates.

For example, in copper-catalyzed allylic substitutions, the formation of either the SN2 or SN2' product can be tuned. beilstein-journals.org While the unsubstituted allyl group in the target molecule simplifies this issue, understanding these principles is crucial for extending the synthetic methodology to more complex derivatives. The stereochemical outcome of these reactions is also highly dependent on the reaction mechanism and the use of chiral catalysts.

Reaction Kinetics and Thermodynamic Considerations

Specific kinetic and thermodynamic data for the synthesis of Allyl 9-anthrylmethyl ether have not been reported. Generally, the formation of an ether from an alcohol and an alkyl halide, a likely synthetic route, is governed by factors such as the nature of the solvent, temperature, and the concentration of reactants. The reaction would likely follow second-order kinetics, being dependent on the concentration of both the anthracenyl precursor and the allyl halide. Thermodynamically, the formation of the ether bond is typically an exothermic process, favoring the product at lower temperatures. However, without experimental data, specific values for enthalpy, entropy, and Gibbs free energy of formation for Allyl 9-anthrylmethyl ether remain unknown.

Derivatization and Functionalization Strategies of Allyl 9-anthrylmethyl ether

The bifunctional nature of Allyl 9-anthrylmethyl ether, possessing both a reactive anthracene core and a versatile allyl group, theoretically allows for a range of derivatization and functionalization strategies.

Post-Synthetic Modifications on the Anthracene Core

The anthracene moiety is susceptible to various electrophilic substitution reactions. However, the 9-position is already substituted, directing potential modifications to other positions on the aromatic rings. Reactions such as nitration, halogenation, or Friedel-Crafts acylation could potentially be employed to introduce new functional groups. The success and regioselectivity of these reactions would be influenced by the steric hindrance imposed by the allylmethyl ether group and its electronic influence on the anthracene system. Research on other 9-substituted anthracenes suggests that functionalization at other positions is feasible. vub.be

Chemical Transformations of the Allyl Group (e.g., Diels-Alder, Claisen Rearrangement)

The allyl group is a gateway to numerous chemical transformations, significantly expanding the molecular complexity of the parent ether.

Diels-Alder Reaction: The anthracene core itself can act as a diene in [4+2] cycloaddition reactions. praxilabs.com The reaction of 9-substituted anthracenes, such as 9-(methoxymethyl)anthracene, with dienophiles like citraconic anhydride (B1165640) has been studied, indicating that the central ring of the anthracene participates in the cycloaddition. researchgate.net It is plausible that Allyl 9-anthrylmethyl ether would undergo similar reactions, yielding bicyclic adducts. The stereochemistry and reaction rate would be dependent on the specific dienophile used and the reaction conditions.

Claisen Rearrangement: The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that occurs in allyl aryl ethers upon heating. libretexts.orgbeilstein-journals.orgorganic-chemistry.org In the context of Allyl 9-anthrylmethyl ether, a thermal or Lewis acid-catalyzed libretexts.orglibretexts.org-sigmatropic rearrangement could potentially occur. This intramolecular process would likely involve the migration of the allyl group from the ether oxygen to a carbon atom of the anthracene ring, leading to a C-allylated anthracenyl phenol (B47542) derivative. nih.gov The specific outcome and the feasibility of such a rearrangement for this particular substrate have not been experimentally verified. The reaction is known to be exothermic and proceeds through a concerted, cyclic transition state. researchgate.net

Introduction of Auxiliary Functionalities for Enhanced Properties

The introduction of auxiliary functionalities onto either the anthracene core or the allyl group could be envisioned to enhance properties such as solubility, photophysical characteristics, or biological activity. For instance, sulfonation of the anthracene ring could improve water solubility. The allyl group can be subjected to a variety of reactions, including epoxidation, dihydroxylation, or thiol-ene reactions, to introduce new functional moieties. vub.be These modifications could tailor the molecule for specific applications, a common strategy in materials science and medicinal chemistry.

Photophysical Processes and Mechanistic Investigations of Allyl9 Anthrylmethylether

Fundamental Photophysical Phenomena in Anthracene (B1667546) Ether Systems

Anthracene-based molecular systems are renowned for their distinct luminescent properties. mdpi.com The absorption of a photon elevates the anthracene monomer from its ground state (S₀) to an excited singlet (S₁) or triplet (T₁) state. mdpi.com The subsequent de-excitation processes are highly sensitive to the molecular structure and the surrounding environment. In systems like Allyl 9-anthrylmethyl ether, the ether linkage and the allyl group provide additional pathways for energy dissipation, which compete with the intrinsic fluorescence of the anthracene core.

Photoinduced electron transfer (PET) is a critical process in many fluorescent molecular systems where an electron is transferred from a photoexcited donor to an acceptor, or from a donor to a photoexcited acceptor. uochb.czedinst.com This results in the formation of a charge-separated state comprising a radical cation and a radical anion. edinst.com In the case of Allyl 9-anthrylmethyl ether, upon photoexcitation of the anthracene unit (the fluorophore and acceptor), an electron can be transferred from the lone pair of the ether oxygen atom (the donor) to the excited anthracene moiety.

This process can be described as: D-A + hν → D-A D-A → D⁺·-A⁻·

Here, 'D' represents the donor (allyl ether group) and 'A' represents the acceptor (anthracene). The efficiency of this PET process is governed by the energetic driving force, which can be estimated using the Rehm-Weller equation, and the orbital overlap between the donor and acceptor. edinst.com The distance and geometric orientation between the ether oxygen and the anthracene ring are therefore crucial. In related N-(9-anthrylmethyl)aza-crown ethers, PET from the nitrogen's lone pair to the anthracene group is a well-established mechanism that quenches the fluorescence of the anthracene. researchgate.net Similarly, for Allyl 9-anthrylmethyl ether, the PET process is expected to be a primary non-radiative decay pathway, effectively quenching the fluorophore's emission.

Research on analogous (anthracen-9-yl)methyl sulfides has also shown that upon irradiation, efficient intramolecular single electron transfer occurs. researchgate.net This suggests that heteroatoms linked to the 9-methylanthracene (B110197) group are effective electron donors for PET.

Intramolecular charge transfer (ICT) is an excited-state phenomenon occurring in molecules that contain both an electron-donating and an electron-accepting part. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a highly polar excited state with a large dipole moment. scirp.org This is distinct from PET as it typically involves a partial charge separation within the same molecule, leading to a new, lower-energy emissive state.

For Allyl 9-anthrylmethyl ether, the anthracene moiety acts as the electron acceptor, while the allyl ether group can function as the electron donor. Excitation of the anthracene chromophore can lead to the formation of an ICT state. The dynamics of ICT are often influenced by the polarity of the solvent; polar solvents can stabilize the charge-separated ICT state, leading to a red-shift in the emission spectrum. nih.gov In some systems, a twisted intramolecular charge transfer (TICT) state can form, where the donor and acceptor parts of the molecule twist by approximately 90° relative to each other, leading to anomalous, long-wavelength fluorescence. scirp.org The flexible ether linkage in Allyl 9-anthrylmethyl ether could potentially facilitate such a conformational change, making the formation of a TICT state a plausible de-excitation pathway, especially in polar environments.

An exciplex is an excited-state complex formed between two different molecules (or moieties), where one is in an excited state and the other is in its ground state. ossila.com If the two interacting species are identical, the complex is termed an excimer. ossila.com Anthracene and its derivatives are well-known to form excimers, characterized by a broad, structureless, and red-shifted emission compared to the monomer fluorescence. mdpi.comrsc.org

For Allyl 9-anthrylmethyl ether, two primary pathways involving such complexes are possible:

Intramolecular Exciplex Formation: The excited anthracene moiety can form an exciplex with the ground-state allyl group within the same molecule. This requires a conformation where the allyl double bond and the anthracene ring are in close proximity. Studies on bichromophoric molecules containing an anthryl group and a donor have shown that intramolecular exciplex formation is a viable de-excitation channel. osti.gov The formation rate depends on the chain length and flexibility of the linker. osti.gov

Intermolecular Excimer Formation: At higher concentrations in solution, an excited Allyl 9-anthrylmethyl ether molecule can interact with a ground-state molecule to form an intermolecular excimer. This process is diffusion-controlled and leads to concentration-dependent quenching of the monomer emission and the appearance of the characteristic excimer band at lower energy. ossila.com The formation of the excimer involves the hybridization of a locally-emissive state with an intermonomer charge-transfer component. rsc.org

The general mechanism can be represented as:

Exciplex: (A-D)* → (A⁻D⁺)* → A + D + hν'

Excimer: A* + A → (A-A)* → A + A + hν''

The emission from these states is typically broad and featureless because the ground state of the complex is repulsive, leading to a continuum of emission energies. ossila.com

Intersystem crossing (ISC) is a photophysical process involving a transition between two electronic states with different spin multiplicities, most commonly from an excited singlet state (S₁) to a triplet state (T₁). For aromatic hydrocarbons like anthracene, direct ISC from the S₁ (¹ππ) state to the T₁ (³ππ) state is generally inefficient, in accordance with El-Sayed's rule. nih.gov

However, the rate of ISC can be enhanced by several factors. The presence of heavy atoms is a common method, but in heavy-atom-free molecules like Allyl 9-anthrylmethyl ether, other mechanisms can become significant. rsc.org For instance, if a charge transfer state is close in energy to the S₁ state, it can mediate ISC. nih.gov Furthermore, the presence of n-orbitals on the ether oxygen could potentially facilitate spin-orbit coupling. Fast ISC is often observed in molecules with ¹nπ* states, which can couple effectively with ³ππ* states. nih.gov While the lowest excited singlet state of anthracene is ππ, the ether substitution may introduce nπ character or perturb the energy levels sufficiently to influence the ISC rate. Competition between ISC and charge transfer processes can ultimately determine the efficiency of triplet state generation. nih.gov

Molecular Interactions and Environmental Responses

The photophysical properties of Allyl 9-anthrylmethyl ether are not solely determined by its intrinsic structure but are also highly susceptible to its immediate molecular environment. Interactions with solvent molecules can significantly alter the energies of the ground and excited states, leading to observable changes in its optical properties.

Solvatochromism describes the change in the color of a substance, or more broadly, any change in its absorption or emission spectra, when it is dissolved in different solvents. ijcce.ac.ir These changes arise from the differential solvation of the ground and excited states of the molecule. Fluorescent probes with charge transfer character are often strongly solvatochromic. researchgate.net

Given the potential for PET and ICT in Allyl 9-anthrylmethyl ether, its excited state is expected to have a more polar character than its ground state. In such cases, increasing the polarity of the solvent will stabilize the excited state more than the ground state, leading to a red-shift (bathochromic shift) in the fluorescence emission spectrum. The Lippert-Mataga equation is often used to correlate the Stokes shift with the dielectric constant and refractive index of the solvent, providing insight into the change in dipole moment upon excitation.

The table below illustrates hypothetical solvatochromic effects on the emission wavelength of Allyl 9-anthrylmethyl ether based on typical behavior of polar fluorophores.

| Solvent | Polarity (ET(30) kcal/mol) | Hypothetical Emission Max (λem, nm) |

| n-Hexane | 31.0 | 415 |

| Toluene | 33.9 | 420 |

| Dichloromethane | 41.1 | 435 |

| Acetone | 42.2 | 440 |

| Acetonitrile (B52724) | 46.0 | 450 |

| Methanol | 55.5 | 465 |

This table is illustrative and provides expected trends based on solvatochromic principles for similar fluorophores. ET(30) is an empirical solvent polarity parameter. researchgate.net

Thermochromism, the change in color with temperature, can also be observed. Temperature changes can affect the rate of non-radiative decay processes, solvent relaxation dynamics around the excited molecule, and the equilibrium between monomer and excimer species. For instance, an increase in temperature often leads to a decrease in fluorescence intensity due to the enhanced efficiency of non-radiative pathways.

Mechanisms of Fluorescence Quenching and Enhancement

The fluorescence of anthracene derivatives, including Allyl 9-anthrylmethyl ether, can be significantly influenced by various quenching and enhancement mechanisms. Quenching, the decrease in fluorescence intensity, can occur through several processes, including static and dynamic quenching. chalcogen.ro

Static quenching involves the formation of a non-fluorescent complex between the fluorophore (in this case, the anthracene moiety) and a quencher molecule in the ground state. chalcogen.ro This process reduces the population of excitable fluorophores. Dynamic quenching , on the other hand, occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. chalcogen.ro The efficiency of dynamic quenching is often described by the Stern-Volmer equation. chalcogen.ronih.gov Studies on anthracene fluorescence quenching by various compounds, such as nitroaromatic compounds, have shown that positive deviations from the Stern-Volmer plot can indicate a combination of both static and dynamic quenching mechanisms. chalcogen.ro

Fluorescence enhancement in systems related to Allyl 9-anthrylmethyl ether is often achieved by modulating photoinduced electron transfer (PET). rsc.orgresearchgate.net In many sensor applications, an "off-on" fluorescence switching mechanism is employed. researchgate.net For instance, in certain N-(9-anthrylmethyl) aza crown ethers, the fluorescence is initially quenched by PET from a nitrogen atom to the excited anthracene group. rsc.org Upon binding of a cation, such as an alkali metal ion, the lone pair electrons of the nitrogen are engaged, which suppresses the PET process and leads to a significant enhancement of fluorescence. rsc.orgresearchgate.net This principle is a cornerstone in the design of fluorescent sensors.

Solid-State Luminescence Modulation and Mechanochromism

The luminescence of Allyl 9-anthrylmethyl ether in the solid state can be modulated by its molecular packing and intermolecular interactions. This phenomenon, known as solid-state luminescence modulation, is highly dependent on the crystalline structure. rsc.org Changes in the coordination environment of a luminescent species can lead to significant alterations in emission efficiency. rsc.org For example, the introduction of solvent molecules like diethyl ether into the crystal lattice of some luminescent metal complexes can quench luminescence by altering the coordination number. rsc.org

Mechanochromism , the change in luminescence color upon the application of a mechanical force such as grinding, is another important property observed in some anthracene derivatives. nih.gov This effect often arises from a transition between a crystalline state and an amorphous state, which alters the intermolecular interactions and the energy of the excited states. nih.gov For some metal complexes, grinding can lead to a redshift in emission and a decrease in the photoluminescence quantum yield. nih.gov This is often attributed to the facilitation of molecular rotations in the amorphous state, which can promote transitions to lower-energy excited states. nih.gov

Energy Transfer and Light Harvesting Mechanisms

Energy transfer processes are fundamental to the photophysical behavior of multi-chromophoric systems, including those that could be constructed with Allyl 9-anthrylmethyl ether.

Förster Resonance Energy Transfer (FRET) Pathways

Förster Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor fluorophore transfers its energy to a ground-state acceptor molecule through long-range dipole-dipole interactions. nih.govleica-microsystems.comlibretexts.org The efficiency of FRET is highly dependent on the distance between the donor and acceptor (typically within 1-10 nanometers), the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles. nih.govlibretexts.orgresearchgate.net

In the context of Allyl 9-anthrylmethyl ether, the anthracene moiety can act as a donor in a FRET pair. The efficiency of energy transfer can be modulated by altering the structure of the acceptor or the linker connecting the donor and acceptor. nih.gov For instance, a common strategy in FRET-based sensors involves a change in the acceptor's absorption spectrum upon interaction with an analyte, which in turn switches the FRET process "on" or "off". nih.gov

Multi-Chromophore Energy Relays

In systems containing multiple chromophores, energy can be transferred sequentially in a relay-like fashion. This process is crucial for light-harvesting applications, where energy absorbed by several antenna chromophores is funneled to a central acceptor or reaction center. The design of such systems requires careful selection of chromophores with appropriate spectral properties to ensure efficient directional energy transfer. Anthracene derivatives are often used in these systems due to their favorable photophysical properties. scirp.org

Computational and Theoretical Investigations of Allyl9 Anthrylmethylether

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of molecules. These methods, rooted in quantum mechanics, can predict a wide range of molecular attributes with high accuracy.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of computational chemistry for predicting the ground state properties of molecules like Allyl 9-anthrylmethyl ether. DFT calculations can determine the optimized molecular geometry, which corresponds to the most stable arrangement of atoms in the molecule.

For analogous systems like allyl aryl ethers, DFT studies have been employed to shed light on their reactivity and reaction mechanisms. ehu.es For instance, calculations on allyl phenyl ether have been used to analyze its Claisen rearrangement. pku.edu.cn These studies typically involve geometry optimization and the calculation of thermodynamic properties such as enthalpy and Gibbs free energy. In the case of Allyl 9-anthrylmethyl ether, DFT would be used to determine key structural parameters, including bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule.

A representative set of calculated ground state properties for a related compound, allyl phenyl ether, is presented in the table below to illustrate the type of data obtained from DFT calculations.

| Property | Calculated Value |

| Total Energy (Hartree) | -422.3 |

| Dipole Moment (Debye) | 1.25 |

| C-O-C bond angle (degrees) | 118.5 |

| Allyl C=C bond length (Å) | 1.34 |

Note: These values are illustrative for allyl phenyl ether and would be specifically calculated for Allyl 9-anthrylmethyl ether in a dedicated study.

Time-Dependent DFT (TD-DFT) for Excited State Analysis

To understand the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of excited state properties. For a chromophoric molecule like Allyl 9-anthrylmethyl ether, which contains an anthracene (B1667546) group, TD-DFT is crucial for predicting its electronic absorption and emission spectra.

Studies on 9,10-disubstituted anthracene derivatives have shown that TD-DFT can accurately predict the energies of the lowest singlet (S1) and triplet (T1) excited states. rsc.orgchalmers.se These calculations are vital for understanding the photophysical properties of the molecule, such as its fluorescence and phosphorescence characteristics. The nature of electronic transitions, for instance, whether they are localized on the anthracene core or involve charge transfer between the allyl and anthrylmethyl groups, can also be elucidated. rsc.org

The following table provides illustrative TD-DFT calculated excited state energies for 9,10-diphenylanthracene, a related compound.

| Excited State | Energy (eV) |

| S1 | 3.05 |

| T1 | 1.80 |

| T2 | 3.10 |

Note: These values are for a related anthracene derivative and serve as an example of the data obtained from TD-DFT calculations.

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity.

For Allyl 9-anthrylmethyl ether, the HOMO is expected to be located primarily on the electron-rich anthracene ring, while the LUMO would also be associated with this aromatic system. The allyl group can also influence the energies and distributions of these orbitals. oregonstate.edumasterorganicchemistry.comchadsprep.com Analysis of the FMOs can help predict how the molecule will interact with other chemical species. Furthermore, the calculation of charge distribution, often through methods like Mulliken population analysis, reveals the partial charges on each atom, providing insight into the molecule's polarity and electrostatic interactions.

An example of FMO data for a substituted anthracene is shown below.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.80 |

| LUMO | -2.45 |

| HOMO-LUMO Gap | 3.35 |

Note: These are representative values for a substituted anthracene derivative.

Molecular Dynamics (MD) Simulations and Conformational Analysis

While quantum chemical calculations provide detailed electronic information, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the study of conformational changes and intermolecular interactions.

Conformational Flexibility and Rotational Barriers

Allyl 9-anthrylmethyl ether possesses significant conformational flexibility due to the rotation around several single bonds, including the C-O-C ether linkage and the C-C bonds of the allyl group. Understanding this flexibility is crucial as different conformers can have different properties and reactivities.

The table below illustrates the type of data that can be obtained for rotational barriers in a model allyl compound.

| Rotational Barrier | Calculated Energy (kcal/mol) |

| Allyl group rotation | 3.5 |

| Methoxy (B1213986) group rotation | 2.8 |

Note: These values are illustrative and would be specifically calculated for Allyl 9-anthrylmethyl ether.

Intermolecular Interactions and Aggregation Tendencies

The large, planar anthracene group in Allyl 9-anthrylmethyl ether suggests a tendency for intermolecular interactions, particularly π-π stacking, which can lead to aggregation in solution or in the solid state. MD simulations are an excellent tool for exploring these phenomena. rsc.orgrsc.org

By simulating a system containing multiple molecules of Allyl 9-anthrylmethyl ether, it is possible to observe how they interact and arrange themselves. These simulations can predict the formation of dimers, trimers, or larger aggregates. nih.gov The strength and nature of the intermolecular forces, including van der Waals interactions and potential weak hydrogen bonds involving the ether oxygen, can be quantified. Understanding aggregation is important as it can significantly affect the material's properties, such as its fluorescence and charge transport characteristics.

The types of intermolecular interactions that can be studied using MD simulations for Allyl 9-anthrylmethyl ether are outlined in the table below.

| Interaction Type | Description |

| π-π Stacking | Attraction between the aromatic rings of two anthracene moieties. |

| Van der Waals | General attractive or repulsive forces between molecules. |

| Dipole-Dipole | Interactions arising from the molecule's permanent dipole moment. |

Mechanistic Modeling of Photophysical and Chemical Processes

Computational and theoretical chemistry provide indispensable tools for understanding the complex behaviors of molecules upon electronic excitation. For a molecule like Allyl 9-anthrylmethyl ether, which combines a large, photophysically active aromatic system (anthracene) with a chemically reactive functional group (allyl ether), mechanistic modeling is crucial for elucidating the pathways that govern its properties and transformations. These computational investigations allow researchers to map potential energy surfaces of excited states, predict the feasibility of various reaction channels, and interpret experimental spectroscopic data with a high degree of molecular detail. The following sections delve into the specific computational approaches used to model the key photophysical and photochemical processes relevant to Allyl 9-anthrylmethyl ether.

Simulation of Photoinduced Electron Transfer Pathways

Photoinduced electron transfer (PET) is a fundamental process in photochemistry where an electron is transferred from a donor to an acceptor moiety upon light absorption. In molecules structured as donor-acceptor systems, this can lead to the formation of a charge-separated state. The anthracene unit in Allyl 9-anthrylmethyl ether is a well-known fluorophore that can act as either an electron donor or acceptor depending on the substituents and its molecular environment.

Computational simulations, primarily using Time-Dependent Density Functional Theory (TD-DFT), are instrumental in modeling PET pathways. abg.asso.fr These methods can predict the energies of the ground and excited states, the character of the electronic transitions (e.g., local excitation vs. charge-transfer), and the electronic coupling between the donor and acceptor parts of the molecule. abg.asso.fr For a system like Allyl 9-anthrylmethyl ether, simulations would focus on the transfer of an electron between the anthracene core and the allyl ether group or an external reactant.

Research on related anthracene derivatives demonstrates how these simulations are applied. For instance, in studies of (E)-9-(4-nitrostyryl)anthracene, computational analysis helps to understand the PET process from a donor molecule to the anthracene-containing system, identifying the resulting radical ion species. ias.ac.in Similarly, work on hybridization probes containing an anthracenyl moiety shows that PET efficiency is highly dependent on the molecular conformation and the distance between the donor and acceptor, which can be modeled computationally to predict changes in fluorescence. nih.gov

The simulation of PET in Allyl 9-anthrylmethyl ether would involve:

Geometry Optimization: Calculating the lowest energy structures for the ground state (S₀) and the first excited singlet state (S₁).

Orbital Analysis: Examining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). In a typical PET process, excitation promotes an electron from the HOMO (often localized on the donor) to the LUMO (often localized on the acceptor).

Thermodynamic Feasibility: Calculating the change in Gibbs free energy (ΔG) for the electron transfer process to determine if it is favorable.

The following table presents representative computational data for a donor-acceptor system involving anthracene, illustrating the type of information generated from PET simulations.

| Parameter | Value | Description |

| Excitation Energy (S₀ → S₁) | 2.5 - 3.2 eV | The calculated energy required for photoexcitation, corresponding to the absorption wavelength. |

| HOMO-LUMO Gap | ~4.0 eV | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. |

| ΔG_ET | < 0 eV | The calculated negative Gibbs free energy change, indicating a thermodynamically favorable electron transfer process in the excited state. |

| Nature of Transition | π → π* | The primary electronic transition is localized on the anthracene ring system. |

| Note: Data is illustrative and based on typical values for anthracene-based donor-acceptor systems. |

Computational Prediction of Reaction Mechanisms (e.g., Allylic Rearrangements, Ether Cleavage)

Beyond photophysical deactivation, excited molecules can undergo chemical reactions. Computational modeling is essential for predicting reaction barriers and identifying the most likely mechanistic pathways.

Allylic Rearrangements: Allyl ethers are known to undergo springernature.comspringernature.com-sigmatropic rearrangements, such as the Claisen rearrangement, to form γ,δ-unsaturated carbonyl compounds. redalyc.org While this reaction is typically thermally driven, photochemical pathways can also be explored. Computational chemistry, using methods like DFT, can model the concerted pericyclic transition state. redalyc.org Key parameters calculated include the activation energy (the energy barrier for the reaction) and the geometry of the six-membered, chair-like transition state. redalyc.org The stereoselectivity of the reaction can also be predicted by comparing the activation energies of different transition state conformers. redalyc.org

Ether Cleavage: The bond between the oxygen and the anthrylmethyl carbon (C-O) is a potential site for photochemical cleavage. Upon excitation of the anthracene moiety, the electronic redistribution can weaken this bond. Theoretical studies can distinguish between two primary cleavage mechanisms: wisc.edu

Homolytic Cleavage: The C-O bond breaks to form two radical species, the 9-anthrylmethyl radical and an allyloxy radical.

Heterolytic Cleavage: The bond breaks to form an ion pair, such as the 9-anthrylmethyl cation and an allyloxy anion.

Computational modeling can determine the relative energy barriers for these competing pathways in the excited state. Studies on the reactivity of related (anthracen-9-yl)methyl sulfides have shown that one-electron transfer processes can initiate C-S bond cleavage, and similar mechanisms can be proposed and tested computationally for the C-O bond in Allyl 9-anthrylmethyl ether. researchgate.net

The table below summarizes typical calculated activation energies for these types of reactions, derived from computational studies on analogous systems.

| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) | Predicted Intermediate/Transition State |

| Claisen Rearrangement | DFT (B3LYP) | 20 - 30 | Six-membered cyclic transition state redalyc.org |

| Homolytic C-O Cleavage | CASSCF/CASPT2 | 10 - 20 (in excited state) | 9-Anthrylmethyl radical + Allyloxy radical |

| Heterolytic C-O Cleavage | TD-DFT with Solvation | > 30 (in excited state, non-polar solvent) | 9-Anthrylmethyl cation + Allyloxy anion |

| Note: Values are representative estimates for analogous reactions and are highly dependent on the specific molecule and computational level of theory. |

Supramolecular Architectures and Self Assembly Strategies of Allyl9 Anthrylmethylether

Fabrication of Supramolecular Frameworks and Assemblies

Hydrogen Bonding and π-π Stacking-Directed Assemblies

Without any primary or secondary sources describing the synthesis, characterization, or supramolecular behavior of Allyl 9-anthrylmethyl ether, it is not possible to generate a factually accurate and verifiable article that adheres to the requested structure and content inclusions. The creation of such an article would amount to speculation and would not meet the standards of scientific accuracy.

Therefore, the requested article focusing solely on the chemical compound “Allyl 9-anthrylmethyl ether” and its role in supramolecular chemistry cannot be generated at this time due to the absence of relevant research data.

Formation of Co-crystals and Ordered Structures

No data is available on the co-crystallization of Allyl 9-anthrylmethyl ether with other molecules.

There are no published studies describing the formation of ordered supramolecular structures.

Allosteric and Cooperative Binding Phenomena

No research has been found that investigates the allosteric or cooperative binding properties of Allyl 9-anthrylmethyl ether.

Advanced Functional Materials Applications and Device Concepts of Allyl9 Anthrylmethylether

Chemosensing Principles and Molecular Recognition Mechanisms

The fluorescent properties of the anthracene (B1667546) core in Allyl 9-anthrylmethyl ether make it a promising candidate for the development of chemosensors. The general principle involves the interaction of an analyte with a part of the molecule (the recognition unit), which in turn modulates the fluorescence of the anthracene group (the signaling unit).

Design of Selective and Sensitive Recognition Units

The design of a chemosensor based on Allyl 9-anthrylmethyl ether would involve modifying its structure to incorporate a selective and sensitive recognition unit. The ether oxygen and the allyl group could potentially serve as weak binding sites, but for high selectivity, more specific receptor moieties would likely need to be incorporated.

For instance, the core structure could be functionalized with moieties known to bind specific analytes. Anthracene-based fluorescent chemosensors have been designed with various receptors to detect a range of species, including metal ions and anions. beilstein-journals.orgnih.gov For example, appending an adenine (B156593) group to an anthracene derivative has been shown to create a selective sensor for copper ions (Cu²⁺). beilstein-journals.orgnih.gov Similarly, the incorporation of a thiophene (B33073) moiety can lead to the selective detection of chromium (III) ions. nih.gov The design of such sensors often follows a "fluorophore-spacer-receptor" model, where the anthracene acts as the fluorophore and a carefully chosen chemical group acts as the receptor. almacgroup.com

The allyl group in Allyl 9-anthrylmethyl ether offers a versatile point for chemical modification. It could, for example, be converted to other functional groups capable of specific analyte binding.

Table 1: Examples of Recognition Units in Anthracene-Based Chemosensors and Their Target Analytes

| Recognition Unit (Receptor) | Target Analyte | Sensing Modality | Reference |

|---|---|---|---|

| Adenine | Copper (II) ions | "Turn-off" (quenching) | beilstein-journals.orgnih.gov |

| Thiophene-imine | Chromium (III) ions | "Turn-on" (enhancement) | nih.gov |

| Thioacetal | Mercury (II) ions | "Turn-on" (enhancement) | acs.orgnih.gov |

| ortho-Aminomethylphenylboronic acid | Anions (e.g., carboxylates, phosphates) | "Turn-off" (quenching) | rsc.org |

Signaling Transduction Pathways in Chemosensors (e.g., PET, ICT, ESPT)

The interaction between the analyte and the recognition unit of a chemosensor translates into a change in the fluorescence signal through various photophysical processes. The most common mechanisms for anthracene-based sensors are Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).

Photoinduced Electron Transfer (PET): In a PET sensor, the recognition unit has a frontier molecular orbital energy level that allows for electron transfer to or from the excited state of the anthracene fluorophore. almacgroup.com This electron transfer is a non-radiative process that quenches the fluorescence ("turn-off"). When the recognition unit binds to an analyte, its electronic properties are altered, which can inhibit the PET process, leading to a restoration of fluorescence ("turn-on"). almacgroup.com For example, anthracene derivatives with an aminomethyl group can act as PET sensors. rsc.org The nitrogen's lone pair of electrons can quench the anthracene fluorescence. Upon protonation or coordination with a metal ion, the quenching is suppressed, and the fluorescence is turned on. almacgroup.com

Intramolecular Charge Transfer (ICT): ICT occurs in molecules that have an electron-donating group and an electron-accepting group connected by a π-system. rsc.org Upon photoexcitation, there is a transfer of electron density from the donor to the acceptor, resulting in a highly polar excited state. The emission from this ICT state is often sensitive to the polarity of the environment. rsc.org In the context of Allyl 9-anthrylmethyl ether, the anthracene core can act as a π-system, and the introduction of suitable donor or acceptor substituents would be necessary to facilitate ICT. For instance, studies on other anthracene derivatives have shown that the introduction of groups like triphenylamine (B166846) (electron donor) can induce ICT properties. rsc.org The binding of an analyte can modulate the efficiency of the ICT process, leading to a change in the fluorescence color or intensity.

Excited-State Proton Transfer (ESPT): ESPT is another mechanism that can be utilized in fluorescent sensors. It involves the transfer of a proton in the excited state, which can lead to the formation of a new emitting species with a different fluorescence wavelength. This mechanism is typically employed in sensors containing acidic or basic functional groups. While the basic structure of Allyl 9-anthrylmethyl ether does not inherently suggest ESPT, it could be engineered to include such functionalities.

Development of "Turn-on" and "Turn-off" Sensing Modalities

The choice between a "turn-on" or "turn-off" sensor depends on the specific application, with "turn-on" sensors often being preferred due to a higher signal-to-noise ratio. mdpi.com

A "turn-off" or quenching response is observed when the analyte enhances a non-radiative decay pathway of the excited fluorophore. This can occur through mechanisms like PET or by the paramagnetic effect of certain metal ions. beilstein-journals.orgnih.gov For example, anthracene-adenine conjugates exhibit fluorescence quenching in the presence of Cu²⁺. beilstein-journals.orgnih.gov

A "turn-on" response occurs when the analyte suppresses a pre-existing quenching pathway. mdpi.com A common strategy for designing "turn-on" sensors is to use a quencher that is removed or altered upon reaction with the analyte. For instance, an anthracene-based probe for hypochlorous acid was designed where a thioether group, which quenches the fluorescence, is oxidized by the analyte, leading to a significant increase in fluorescence. nih.gov Similarly, "turn-on" sensors for mercury ions have been developed based on the Hg²⁺-promoted deprotection of thioacetals. acs.orgnih.gov

Organic Electronic and Optoelectronic Device Integration

The electroluminescent properties of anthracene derivatives make them key materials for organic electronic and optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). wikipedia.orgoled.com

Emitter Design Strategies for Organic Light-Emitting Diodes (OLEDs)

Anthracene and its derivatives are excellent candidates for blue emitters in OLEDs due to their wide bandgap and high fluorescence quantum yields. bohrium.com The design of an efficient emitter based on the Allyl 9-anthrylmethyl ether scaffold would focus on several key strategies:

Preventing π-π Stacking: In the solid state, planar aromatic molecules like anthracene tend to stack, which can lead to aggregation-caused quenching (ACQ) of the emission. nih.gov A critical design strategy is to introduce bulky substituents at the 9- and 10-positions of the anthracene core. beilstein-journals.orgnih.gov These bulky groups disrupt the intermolecular packing and minimize π-π interactions, thereby enhancing the solid-state fluorescence quantum yield. beilstein-journals.orgnih.gov The 9-anthrylmethylether group in the target compound provides some steric hindrance.

Enhancing Color Purity: For display applications, achieving a deep-blue emission with high color purity is crucial. rsc.org This can be achieved by restricting the intramolecular π-conjugation, which can be done by twisting the molecular conformation. rsc.org The substitution at the 9-position can influence the electronic structure and thus the emission color.

Improving Thermal and Photostability: The stability of the emitter is critical for the lifetime of an OLED device. Molecular engineering, such as the introduction of robust chemical groups, can enhance the thermal and photostability of the anthracene core. beilstein-journals.orgnih.gov

Table 2: Performance of Selected Anthracene-Based Emitters in Non-Doped OLEDs

| Emitter Compound | Maximum External Quantum Efficiency (EQE) | Emission Color | CIE Coordinates (x, y) | Reference |

|---|---|---|---|---|

| mCzAnBzt | 7.95% | Deep-blue | (0.15, 0.07) | rsc.org |

| TPA-TAn-DMAC | 4.9% | Deep-blue | (0.14, 0.18) | rsc.org |

Charge Transport Mechanisms in Organic Semiconductors

The performance of an OLED is not only dependent on the emissive properties of the emitter but also on the charge transport characteristics of the organic layers. researchgate.net Organic semiconductors, including anthracene derivatives, are characterized by charge transport that occurs via hopping between localized states (the individual molecules). pkusz.edu.cn

The efficiency of charge transport is influenced by several factors:

Molecular Packing: The arrangement of molecules in the solid state significantly affects the intermolecular electronic coupling and, consequently, the charge mobility. pkusz.edu.cn A "herringbone" packing motif is common for high-mobility organic semiconductors. pkusz.edu.cn

Reorganization Energy: This is the energy required to distort the molecular geometry from the neutral state to the charged state and back. A lower reorganization energy is generally favorable for higher charge mobility. pkusz.edu.cn

Electronic Coupling: The strength of the electronic interaction between adjacent molecules, which is dependent on their distance and relative orientation, dictates the ease of charge hopping. pkusz.edu.cn

Systematic studies on anthracene derivatives have shown that the introduction of different substituents can significantly influence these parameters and thus the charge mobility. pkusz.edu.cn For instance, the introduction of heteroatoms into the side chains can dramatically affect charge transport properties. rsc.org While specific data for Allyl 9-anthrylmethyl ether is not available, it is expected that its charge transport properties would be governed by these same principles, with the allyl and ether groups influencing the molecular packing and electronic properties of the material. pkusz.edu.cnrsc.org

Nonlinear Optical (NLO) Material Development and Mechanisms

Organic materials featuring extensive π-conjugated systems have garnered significant interest for their potential in nonlinear optical (NLO) applications, such as optical limiting and all-optical switching. nih.govrsc.org Anthracene derivatives, due to their large π-electron network, are a promising class of molecules for NLO material development. analis.com.my The NLO response in these molecules is linked to phenomena like reverse saturable absorption (RSA), which can arise from a two-photon absorption induced excited-state absorption (TPA-ESA) mechanism. nih.gov

| Anthracene Derivative | Measurement Technique | Observed NLO Property | Proposed Mechanism | Key Finding |

|---|---|---|---|---|

| AN-1 (Shorter π-bridge) | Femtosecond Z-scan (532-800 nm) | Reverse Saturable Absorption (RSA) | Two-Photon Absorption induced Excited-State Absorption (TPA-ESA) | Exhibits NLO response across a broad wavelength range. nih.gov |

| AN-2 (Longer π-bridge) | Femtosecond Z-scan (532-800 nm) | Stronger RSA than AN-1 | TPA-ESA | Longer π-bridge and better planarity enhance the NLO effect. nih.govrsc.org |

| Anthracene-based Chalcone | Z-scan and DFT | Third-order nonlinear susceptibility (χ3) | π-conjugated system | Shows a promising NLO response suitable for optoelectronic devices. analis.com.my |

Polymeric Systems and Macromolecular Architectures

The dual functionality of Allyl 9-anthrylmethyl ether, comprising a polymerizable allyl group and a photoactive anthracene moiety, makes it a valuable monomer for creating advanced functional polymers. The anthracene unit is typically incorporated as a pendant side chain, which allows its unique photophysical properties to be imparted to the macromolecule without disrupting the polymer backbone. jku.atrsc.orgresearchgate.net

The incorporation of Allyl 9-anthrylmethyl ether into a polymer architecture proceeds via the reactivity of its allyl group. This process results in the 9-anthrylmethyl ether group being attached as a side chain to the main polymer backbone. jku.atrsc.org However, the radical polymerization of allyl monomers, including allyl ethers, is known to be challenging. The primary difficulty lies in "degradative chain transfer," a process where a propagating radical abstracts an allylic hydrogen from a monomer molecule. researchgate.net This creates a stable, less reactive allyl radical, which is slow to reinitiate polymerization, often leading to the formation of oligomers or polymers with low molecular weight. nih.gov

To overcome these limitations, a common strategy is the copolymerization of the allyl-functional monomer with other more reactive vinyl monomers. researchgate.net For example, allyl methacrylate (B99206) has been successfully copolymerized with divinylbenzene (B73037) to create crosslinked porous polymer networks. mdpi.com This approach allows for the successful integration of the functional allyl monomer into a high molecular weight polymer structure, thereby harnessing the properties of the pendant group.

Controlled/living radical polymerization (CRP) techniques are essential for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions, and well-defined architectures. nih.govvt.edu The three primary CRP methods are Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). nih.govsigmaaldrich.com These techniques have been successfully applied to a wide range of functional monomers. sigmaaldrich.com

In the context of anthracene-functionalized polymers, CRP methods have been extensively used with methacrylate-based monomers. For example, RAFT polymerization has been employed to synthesize well-defined copolymers of 9-anthrylmethyl methacrylate (AMMA) with other alkyl methacrylates. elsevierpure.com This controlled process allows for the creation of random and block copolymers with precise compositions, which is crucial for tuning the material's stimuli-responsive properties. elsevierpure.com While CRP of methacrylate and styrenic monomers is well-established, its application to allyl monomers can be less straightforward due to the potential for side reactions like chain transfer. nih.gov However, selective RAFT polymerization has shown success in creating well-defined polymers with pendant alkene groups by carefully choosing monomers with significantly different reactivities. nih.gov

| CRP Technique | Mechanism Principle | Advantages | Example with Anthracene Monomer |

|---|---|---|---|

| ATRP (Atom Transfer Radical Polymerization) | Reversible activation/deactivation of dormant species by a transition-metal complex. vt.edu | Well-controlled, versatile for many monomers, high chain-end functionality. sigmaaldrich.com | Used to synthesize polymers with anthracene end-groups. |

| RAFT (Reversible Addition-Fragmentation chain Transfer) | Chain transfer agent (e.g., dithioester) mediates the polymerization. vt.edu | Tolerant to a wide range of functional groups and solvents, applicable to many monomers. sigmaaldrich.com | Synthesis of well-defined random and block copolymers of 9-anthrylmethyl methacrylate (AMMA). elsevierpure.com |

| NMP (Nitroxide-Mediated Polymerization) | A stable nitroxide radical reversibly traps the propagating radical. nih.gov | Metal-free system, simple initiation. | Applicable to styrenic and acrylic monomers, potential for anthracene-styrene derivatives. |

Furthermore, anthracene is a highly fluorescent molecule, a property that is central to its use in materials designed for energy transfer. In a polymer matrix, excited anthracene units can transfer their energy to adjacent chromophores, a fundamental process in the operation of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The specific arrangement and proximity of the side chains, which can be controlled through polymer design, have a distinct effect on the optical and photophysical properties of the final material. jku.atnih.gov

Stimuli-Responsive Material Development

Polymers functionalized with anthracene groups are prime candidates for the development of stimuli-responsive or "smart" materials. This capability stems from the unique photochemical behavior of the anthracene moiety, which can undergo reversible dimerization reactions in response to external stimuli like light and heat. researchgate.netacs.org

The key mechanism enabling the stimuli-responsive behavior of anthracene-containing polymers is the [4+4] photocycloaddition reaction. researchgate.net When exposed to UV light of a specific wavelength (typically >300 nm), two adjacent anthracene side chains undergo dimerization, forming a covalent bond between them. acs.orgrsc.org In a polymer system, this reaction creates crosslinks between polymer chains, transforming a soluble thermoplastic material into an insoluble, crosslinked network or gel. researchgate.net

This crosslinking process is reversible. The anthracene dimers can be cleaved, breaking the crosslinks and returning the material to its original state. This reverse reaction can be triggered by one of two stimuli:

Photo-reversion: Irradiation with shorter wavelength UV light (typically <300 nm) can induce scission of the dimer. researchgate.netdigitellinc.com

Thermo-reversion: Heating the material to a sufficient temperature (often above 150-170 °C) provides the thermal energy needed to break the dimer bonds. acs.orgrsc.org

This ability to reversibly form and break crosslinks using light and/or heat allows for the design of advanced materials with functionalities such as light-healable coatings, recyclable thermosets, and resins for sustainable 3D printing. digitellinc.comacs.org

| Process | Stimulus | Typical Wavelength/Temperature | Molecular Change | Macroscopic Effect |

|---|---|---|---|---|

| Dimerization (Crosslinking) | UV Light | > 300 nm (e.g., 365 nm) acs.orgdigitellinc.com | [4+4] cycloaddition of anthracene moieties. | Formation of an insoluble polymer network; material solidifies/gels. researchgate.net |

| Dimer Cleavage (De-crosslinking) | Deep UV Light | < 300 nm (e.g., 265 nm) researchgate.netdigitellinc.com | Cleavage of anthracene dimers back to individual anthracenes. | Network breakdown; material becomes soluble or liquid-like. digitellinc.com |

| Dimer Cleavage (De-crosslinking) | Heat | > 150 °C rsc.org | Thermal cleavage of anthracene dimers. | Network breakdown; enables thermal healing or reprocessing. acs.org |

Vapochromic and Mechanochromic Responses

The unique photophysical properties of anthracene derivatives are highly sensitive to their molecular environment, particularly in the solid state. This sensitivity forms the basis for their application in advanced functional materials that respond to external stimuli such as volatile organic compounds (vapochromism) and mechanical stress (mechanochromism). While specific experimental data on the vapochromic and mechanochromic responses of Allyl 9-anthrylmethyl ether are not extensively documented in publicly accessible literature, the behavior of analogous 9-substituted anthracene compounds provides a strong foundation for understanding its potential in these applications. The responses are typically governed by alterations in intermolecular interactions, such as π-π stacking, which influence the electronic and emissive properties of the material.

Mechanochromism , or more specifically mechanofluorochromism, is a well-documented phenomenon in many anthracene derivatives. unifr.ch This property refers to the change in fluorescence color upon the application of a mechanical force, such as grinding, shearing, or pressurizing. researchgate.net The underlying mechanism is typically a force-induced phase transition between different solid-state forms, most commonly from a crystalline to an amorphous state or between different crystalline polymorphs. rsc.org

In the crystalline state, anthracene derivatives often adopt a well-defined molecular packing that can favor the formation of excimers or other aggregates with distinct emissive properties. Mechanical stress can disrupt this ordered arrangement, leading to a more disordered, amorphous state where the intermolecular interactions are altered. rsc.org This change in the local environment of the anthracene fluorophore results in a corresponding change in the observed fluorescence. The process is often reversible; the original crystalline state and its characteristic fluorescence can be restored by thermal annealing or exposure to solvent vapors. The presence of a flexible substituent like the allylmethyl ether group in Allyl 9-anthrylmethyl ether could potentially influence the ease of these structural transformations and, consequently, its mechanochromic behavior.

The following table summarizes the mechanochromic responses observed in various 9,10-disubstituted anthracene derivatives, which can be considered structural analogs for understanding the potential behavior of Allyl 9-anthrylmethyl ether.

| Compound Class | Mechanical Stimulus | Observed Fluorescence Change | Proposed Mechanism |

| 9,10-bis[(9,9-dialkylfluorene-2-yl)vinyl]anthracenes | Grinding | Reversible spectral shift (e.g., blue-shift) | Transformation between crystalline and amorphous states. rsc.org |

| 9,10-Bis(phenylethynyl)anthracene polymorphs | Grinding/Pressure | Enhancement and slight blue-shifts of emission bands. | Changes in intermolecular interactions and packing. researchgate.net |

| Anthracene-maleimide adducts in polymers | Compression/Shearing | Appearance of strong fluorescence. | Force-induced retro-Diels-Alder reaction. unifr.chresearchgate.net |

Advanced Analytical and Characterization Methodologies for Allyl9 Anthrylmethylether Research

Spectroscopic Techniques for Structural and Electronic Characterization

Spectroscopy is a cornerstone in the study of Allyl 9-anthrylmethyl ether, providing detailed insights into its molecular architecture and photophysical behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Allyl 9-anthrylmethyl ether. Both ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of Allyl 9-anthrylmethyl ether exhibits characteristic signals corresponding to the allyl and anthrylmethyl protons. The aromatic protons of the anthracene (B1667546) ring typically appear in the downfield region, generally between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns depend on the substitution pattern on the anthracene core. The protons of the allyl group and the methylene (B1212753) bridge (-CH₂-O-) will have distinct chemical shifts.

Expected ¹H NMR Chemical Shifts for Allyl 9-anthrylmethyl ether

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Anthracene aromatic protons | 7.0 - 9.0 | Multiplet |

| -O-CH =CH₂ | 5.8 - 6.1 | Multiplet |

| -CH=CH ₂ | 5.1 - 5.4 | Multiplet |

| Ar-CH ₂-O- | 4.5 - 5.0 | Singlet |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbons of the anthracene ring resonate in the aromatic region (typically 120-140 ppm), while the aliphatic carbons of the allyl and methoxy (B1213986) groups appear at higher field.

Expected ¹³C NMR Chemical Shifts for Allyl 9-anthrylmethyl ether

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Anthracene aromatic carbons | 120 - 140 |

| -O-C H=CH₂ | 130 - 135 |

| -CH=C H₂ | 115 - 120 |

| Ar-C H₂-O- | 65 - 75 |

Dynamic NMR studies can also be employed to investigate conformational changes or restricted rotation around the single bonds in the molecule, providing insights into its three-dimensional structure and flexibility.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in Allyl 9-anthrylmethyl ether by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of Allyl 9-anthrylmethyl ether is expected to show characteristic absorption bands for the C-O-C ether linkage, the C=C double bond of the allyl group, and the aromatic C-H and C=C bonds of the anthracene moiety.

Key Expected IR Absorption Bands for Allyl 9-anthrylmethyl ether

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3050 - 3150 |

| Olefinic C-H | Stretching | 3010 - 3095 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| Olefinic C=C | Stretching | 1640 - 1680 |

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The anthracene moiety, with its extended π-system, is expected to give rise to strong Raman signals. nih.govresearchgate.netresearchgate.netsns.it The C=C stretching of the allyl group will also be Raman active. Due to the principle of mutual exclusion for centrosymmetric molecules like anthracene, some vibrations may be active in Raman but not in IR, and vice-versa. sns.itrsc.org

UV-Visible absorption spectroscopy is a key technique for probing the electronic structure of Allyl 9-anthrylmethyl ether. The absorption spectrum is dominated by the electronic transitions within the anthracene chromophore. The anthracene molecule exhibits characteristic absorption bands in the UV region, corresponding to π → π* transitions. The presence of the allyl methyl ether substituent at the 9-position may cause a slight red-shift (bathochromic shift) of these absorption bands compared to unsubstituted anthracene.

The spectrum of anthracene typically shows a series of well-defined vibronic bands. These are expected to be preserved in Allyl 9-anthrylmethyl ether, providing a characteristic fingerprint of the anthryl moiety.

Typical Absorption Maxima for Anthracene Derivatives

| Transition | Wavelength Range (nm) |

|---|---|

| ¹Lₐ ← ¹A | ~250 |

The anthracene moiety in Allyl 9-anthrylmethyl ether is known for its strong fluorescence. Fluorescence spectroscopy is therefore a powerful tool to study its emission properties and the dynamics of its excited states. Upon excitation at a wavelength corresponding to one of its absorption bands, the molecule is promoted to an excited singlet state. It then relaxes back to the ground state, emitting a photon in the process.

The fluorescence spectrum of Allyl 9-anthrylmethyl ether is expected to be a mirror image of its absorption spectrum, with a characteristic Stokes shift (the difference in wavelength between the absorption and emission maxima). The fluorescence quantum yield and lifetime are important parameters that provide information about the efficiency of the emission process and the lifetime of the excited state. These properties can be influenced by the solvent polarity and the presence of quenchers.

To gain deeper insights into the excited-state dynamics and nonlinear optical properties of Allyl 9-anthrylmethyl ether, more advanced photophysical techniques are employed.

Transient Absorption Spectroscopy: This technique allows for the study of short-lived excited states. After excitation with a short laser pulse, a second probe pulse monitors the changes in absorption of the sample as a function of time. This can reveal information about processes such as intersystem crossing to triplet states, charge transfer, and excited-state absorption. For anthracene derivatives, transient absorption can help to characterize the properties of the first excited singlet state and any subsequent transient species. rsc.orgresearchgate.net

Z-scan: The Z-scan technique is used to measure the nonlinear refractive index and nonlinear absorption coefficient of materials. researchgate.netacs.orgresearchgate.netucf.edu Anthracene derivatives, with their extended π-conjugated systems, are known to exhibit third-order nonlinear optical properties. Z-scan measurements can determine the magnitude and sign of these nonlinearities, which are important for potential applications in photonics and optoelectronics. researchgate.netacs.org

Chromatographic and Separation Techniques

Chromatographic techniques are essential for the purification and analysis of Allyl 9-anthrylmethyl ether.

Column Chromatography: This is a standard method for the purification of synthetic organic compounds. For Allyl 9-anthrylmethyl ether, a silica (B1680970) gel stationary phase with a non-polar eluent system, such as a mixture of hexanes and ethyl acetate (B1210297), would likely be effective for separating the product from any starting materials or byproducts. orgsyn.orgbiotech-asia.org

High-Performance Liquid Chromatography (HPLC): HPLC provides a more efficient separation and can be used for both analytical and preparative purposes. A reversed-phase HPLC method, using a C18 column and a mobile phase such as a mixture of acetonitrile (B52724) and water, is expected to be suitable for the analysis and purification of Allyl 9-anthrylmethyl ether. researchgate.netsielc.com The use of a UV or fluorescence detector would be appropriate, given the strong absorbance and fluorescence of the anthracene moiety. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomer Resolution

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of Allyl 9-anthrylmethyl ether and for separating its potential enantiomers. The powerful separation capabilities of HPLC allow for the detection and quantification of impurities, ensuring the quality of the compound for research and application purposes.

For purity analysis, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (such as C18-silica) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the two phases. The strong fluorescence of the anthracene moiety allows for highly sensitive detection using a fluorescence detector.

When Allyl 9-anthrylmethyl ether is synthesized in a way that could produce a racemic mixture, chiral HPLC is essential for resolving the enantiomers. nih.gov This is most effectively achieved using a chiral stationary phase (CSP). csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability in separating a diverse range of chiral compounds. nih.govcsfarmacie.cz The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. chiralpedia.com The choice of mobile phase, often a mixture of alkanes and an alcohol modifier, is critical for optimizing the separation. nih.gov

Alternatively, an indirect method can be used where the enantiomers are derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. chiralpedia.com

Table 1: Illustrative HPLC Conditions for Chiral Resolution

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Cellulose or Amylose-based) |

| Mobile Phase | Hexane/Isopropanol mixture |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence (Excitation: ~365 nm, Emission: ~415 nm) |

| Column Temperature | 25 °C |

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Dispersity Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for characterizing polymers derived from Allyl 9-anthrylmethyl ether. impact-solutions.co.uk This method separates polymer chains based on their hydrodynamic volume in solution, allowing for the determination of the molecular weight distribution. infinitalab.comshimadzu.com

When Allyl 9-anthrylmethyl ether is polymerized, either as a homopolymer or copolymer, GPC is used to measure key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). intertek.com These parameters are crucial as they dictate the physical and mechanical properties of the resulting polymer. intertek.comlcms.cz

The analysis involves dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and pumping it through a column packed with porous gel. infinitalab.com Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying extents and elute later. shimadzu.com A calibration curve, typically generated using polystyrene standards of known molecular weights, is used to correlate elution volume with molecular weight. shimadzu.com A refractive index (RI) detector is commonly used, although a UV detector can also be employed due to the anthracene chromophore. infinitalab.com

For instance, a copolymer synthesized from a related monomer, 9-anthracenylmethyl methacrylate (B99206), can be characterized by GPC to determine its molecular weight and PDI, which are critical for its application in anti-reflective coatings. google.com

Table 2: Typical GPC Parameters for Polymer Analysis

| Parameter | Condition |

|---|---|

| Instrument | Agilent 1260 Infinity GPC/SEC System or similar |

| Columns | Series of Styragel or PLgel columns |

| Mobile Phase | Tetrahydrofuran (THF) |

| Flow Rate | 1.0 mL/min |

| Detector | Refractive Index (RI) and/or UV-Vis |

| Calibration | Polystyrene standards |

Solid-State Characterization Methods

The solid-state structure of Allyl 9-anthrylmethyl ether fundamentally influences its physical properties. X-ray diffraction techniques are the most powerful tools for obtaining detailed information about its atomic arrangement in the crystalline state.

X-ray Crystallography for Molecular and Crystal Structure Determination

Single-crystal X-ray crystallography provides the unambiguous determination of the three-dimensional molecular structure of Allyl 9-anthrylmethyl ether, including bond lengths, bond angles, and conformational details. nih.gov This technique requires the growth of a suitable single crystal, which is then irradiated with an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions can be determined.

While the specific crystal structure for Allyl 9-anthrylmethyl ether is not publicly available, analysis of related 9-anthrylmethyl compounds provides insight into the expected structural features. For example, the crystal structure of 9-(Dimethoxymethyl)anthracene reveals a planar anthracene skeleton. nih.gov It is expected that Allyl 9-anthrylmethyl ether would also feature a largely planar anthracene core, with the allyl methyl ether group extending from the 9-position. The packing of molecules in the crystal lattice is governed by intermolecular forces, such as van der Waals interactions and potential π-π stacking of the anthracene rings.

Table 3: Representative Crystallographic Data for a Related 9-Anthrylmethyl Compound (9-(Dimethoxymethyl)anthracene)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₆O₂ |

| Molecular Weight | 252.30 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 8.2310 (16) |

| b (Å) | 17.446 (4) |

| c (Å) | 19.261 (4) |

| V (ų) | 2766.0 (10) |

| Z | 8 |

Data obtained from a related structure and is illustrative for Allyl 9-anthrylmethyl ether. nih.gov

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray Diffraction (PXRD) is a vital technique for analyzing the crystalline nature of a bulk sample of Allyl 9-anthrylmethyl ether. It is particularly important for identifying different crystalline forms, known as polymorphs, which can have different physical properties such as solubility and melting point.

The PXRD pattern is a fingerprint of the crystalline phase. The sample is ground into a fine powder to ensure random orientation of the crystallites and is exposed to X-rays. The diffraction angles (2θ) and intensities of the scattered X-rays are recorded. Each crystalline phase produces a unique diffraction pattern. rsc.org

If different synthesis or crystallization conditions produce different polymorphs of Allyl 9-anthrylmethyl ether, PXRD can be used to distinguish and identify them. The experimental PXRD pattern of a sample can be compared to patterns calculated from single-crystal X-ray data to confirm phase purity.

Thermal and Microscopic Analysis

Understanding the thermal behavior of Allyl 9-anthrylmethyl ether is essential for determining its stability, processing conditions, and storage.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of thermal transitions such as melting point, crystallization temperature, and glass transitions.